N,4-dimethylpiperidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethylpiperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of janus kinase inhibitors, which are used in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpiperidin-3-amine;dihydrochloride typically involves the reaction of 1-benzyl-4-dimethylaminopiperidine with iron(III) chloride to form the corresponding hydrochloride salt. The reaction is carried out under inert atmosphere at room temperature . Another method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
N,4-dimethylpiperidin-3-amine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,4-dimethylpiperidin-3-amine;dihydrochloride involves its role as an intermediate in the synthesis of janus kinase inhibitors. These inhibitors target the janus kinase pathway, which is involved in the signaling of various cytokines and growth factors. By inhibiting this pathway, the compound helps in reducing inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound used in similar applications.
N,N-Dimethylpiperidin-4-amine: Another piperidine derivative with different substitution patterns.
Uniqueness
N,4-dimethylpiperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of janus kinase inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
N,4-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H |
InChI Key |
BGWDWHDPGXWNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.